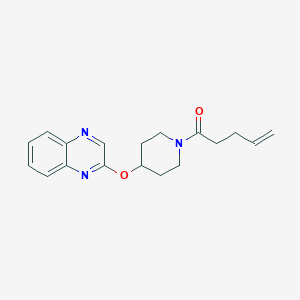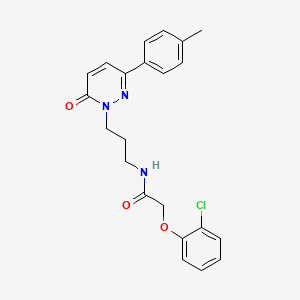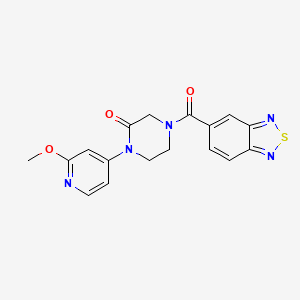
1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C18H21N3O2, and its molecular weight is 311.385.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthesis of Coumarin Bearing Pyrrolo[1,2-a]quinoxaline Derivatives : Alizadeh, Ghanbaripour, and Zhu (2014) reported the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives. This synthesis used a three-component reaction, demonstrating the utility of quinoxaline derivatives in complex organic synthesis (Alizadeh, Ghanbaripour, & Zhu, 2014).
Antimicrobial and Antiviral Research
- Antimicrobial Activity : Ashok, Ganesh, Lakshmi, and Ravi (2014) synthesized new quinoxaline derivatives and tested them for antimicrobial activity against bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial research (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
- Anti-HIV Activity : Ali, Al-Masoudi, Hassan, and Al-Masoudi (2007) explored the synthesis of acyclonucleosides, 6,7-disubstituted 1-(pent-4-enyl)quinoxalin-2-one derivatives, and their potential in inhibiting HIV-1 and HIV-2, highlighting the significance of quinoxaline derivatives in antiviral research (Ali, Al-Masoudi, Hassan, & Al-Masoudi, 2007).
Anticancer and Cytotoxicity Studies
- Anticancer Potential : Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, and Desplat (2022) reported the synthesis of a new pyrroloquinoxaline derivative with cytotoxic potential against various human leukemia cell lines (Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, & Desplat, 2022).
- Antitumor Agents : Mamedov, Zhukova, Voloshina, Syakaev, Beschastnova, Lyubina, Amerhanova, Samigullina, Gubaidullin, Buzyurova, and Rizvanov (2022) designed and synthesized a series of 2-(benzimidazol-2-yl)quinoxalines, demonstrating potent activity against cancer lines (Mamedov et al., 2022).
Neurological and Cognitive Effects
- Positive Modulator of AMPA-Type Glutamate Receptors : Lynch, Granger, Ambros-Ingerson, Davis, Kessler, and Schehr (1997) investigated the use of 1-(quinoxalin-6 ylcarbonyl)piperidine (CX516) on elderly subjects and found significant positive effects on delayed recall, suggesting a potential application in cognitive enhancement (Lynch, Granger, Ambros-Ingerson, Davis, Kessler, & Schehr, 1997).
Other Research Applications
- Catalysis in Green Chemistry : Astaneh and Rufchahi (2018) demonstrated the use of nanocrystalline ZnO as a catalyst for synthesizing quinolin-2(1H)-ones, showcasing the role of quinoxaline derivatives in facilitating green chemical processes (Astaneh & Rufchahi, 2018).
Zukünftige Richtungen
Quinoxaline derivatives have many pharmaceutical and industrial purposes. They are used in various drugs currently on the market . The study of quinoxaline as a core unit has been ongoing from the year 2002 to 2020 . This suggests that there is ongoing interest in the development of novel quinoxaline compounds, including 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one.
Eigenschaften
IUPAC Name |
1-(4-quinoxalin-2-yloxypiperidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-8-18(22)21-11-9-14(10-12-21)23-17-13-19-15-6-4-5-7-16(15)20-17/h2,4-7,13-14H,1,3,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBLPWJOWNTYAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)
![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)
![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2356930.png)
![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/no-structure.png)


![2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2356943.png)
![1-[4-(Heptyloxy)phenyl]ethanone](/img/structure/B2356945.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)